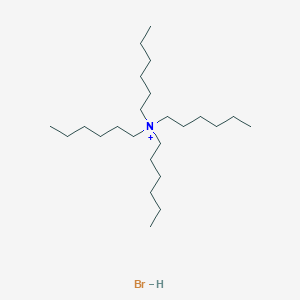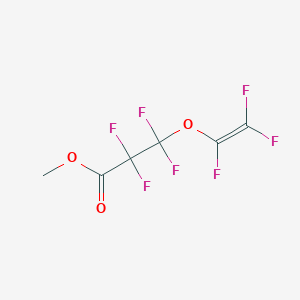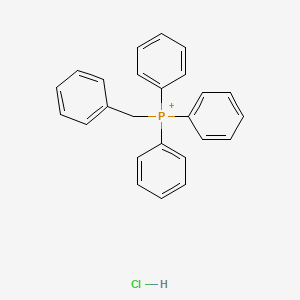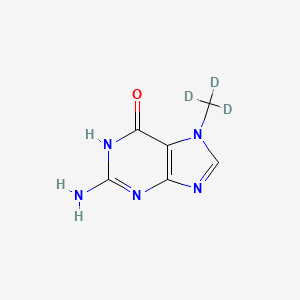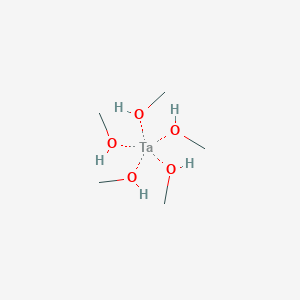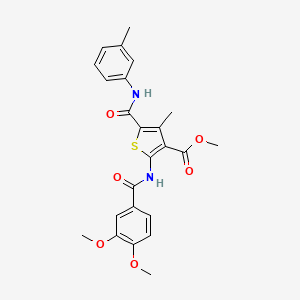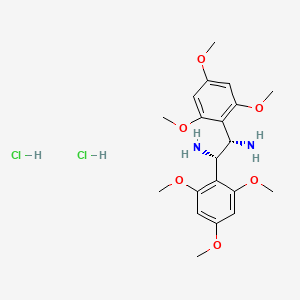
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is a chiral diamine compound. It is characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane backbone, with two amine groups at the 1 and 2 positions. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethoxyaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including nitration, reduction, and coupling, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrogenation and salt formation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxyaniline: A precursor in the synthesis of the target compound.
1,2-Diaminoethane: A simpler diamine used in various chemical applications.
Bis(2,4,6-trimethoxyphenyl)methane: A structurally related compound with different functional groups.
Uniqueness
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is unique due to its chiral nature and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C20H30Cl2N2O6 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1 |
Clé InChI |
KLQHBUWVNMOZSO-TULUPMBKSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


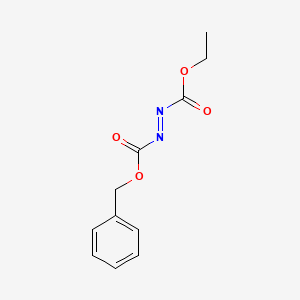



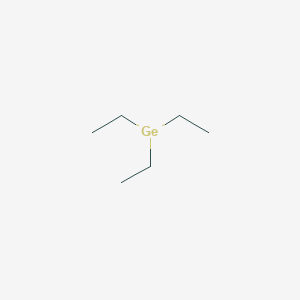
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
